molecular formula C9H18O3 B14667854 2-Heptanone, 7,7-dimethoxy- CAS No. 36727-64-7

2-Heptanone, 7,7-dimethoxy-

Cat. No.: B14667854
CAS No.: 36727-64-7
M. Wt: 174.24 g/mol
InChI Key: XHDQZRPNGLIVHF-UHFFFAOYSA-N
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Description

2-Heptanone, 7,7-dimethoxy- is an organic compound belonging to the class of ketones It is characterized by the presence of a ketone functional group and two methoxy groups attached to the seventh carbon atom in the heptanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptanone, 7,7-dimethoxy- can be achieved through several methods. One common approach involves the reaction of heptanone with methanol in the presence of an acid catalyst to introduce the methoxy groups. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Another method involves the use of dimethyl sulfate as a methylating agent to introduce the methoxy groups.

Industrial Production Methods

Industrial production of 2-Heptanone, 7,7-dimethoxy- often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Heptanone, 7,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of heptanoic acid or heptanal.

    Reduction: Formation of 7,7-dimethoxyheptanol.

    Substitution: Formation of various substituted heptanones depending on the substituent used.

Scientific Research Applications

2-Heptanone, 7,7-dimethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential role as a pheromone and its effects on biological systems.

    Medicine: Investigated for its potential use as a local anesthetic and its interactions with biological targets.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Heptanone, 7,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, as a pheromone, it binds to odorant receptors in rodents, triggering a behavioral response. In the context of its anesthetic properties, it may interact with ion channels or receptors in nerve cells, leading to the inhibition of nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

    2-Heptanone: A ketone with a similar structure but without the methoxy groups.

    Heptanal: An aldehyde with a similar carbon chain length.

    7-Methoxyheptanone: A compound with only one methoxy group.

Uniqueness

2-Heptanone, 7,7-dimethoxy- is unique due to the presence of two methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

36727-64-7

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

7,7-dimethoxyheptan-2-one

InChI

InChI=1S/C9H18O3/c1-8(10)6-4-5-7-9(11-2)12-3/h9H,4-7H2,1-3H3

InChI Key

XHDQZRPNGLIVHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC(OC)OC

Origin of Product

United States

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